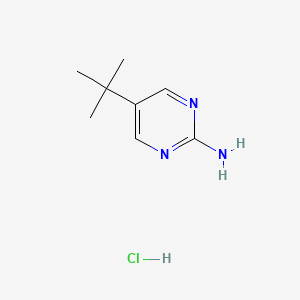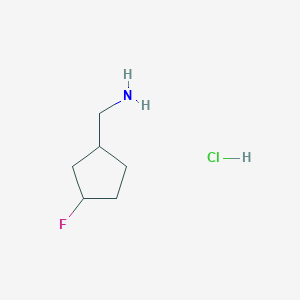
(3-Fluorocyclopentyl)methanamine hydrochloride
Descripción general
Descripción
“(3-Fluorocyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1956377-30-2 . It has a molecular weight of 153.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “(3-Fluorocyclopentyl)methanamine hydrochloride” contains a total of 20 bonds, including 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“(3-Fluorocyclopentyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 153.63 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
(3-Fluorocyclopentyl)methanamine hydrochloride and its derivatives are involved in various chemical syntheses and reactions, contributing to the development of compounds with potential biological activities. For example, derivatives containing a 1-phenylcyclopentylmethylamino group have shown a broad spectrum of biological activities, leading to the synthesis of new derivatives with potential applications in medicinal chemistry (A. A. Aghekyan, G. Panosyan, & É. A. Markaryan, 2013). Furthermore, the compound's derivatives have been explored for their inhibitory properties against enzymes like MAO-B, suggesting their potential as anti-Parkinsonian agents (C. Danzin, J. Collard, P. Marchal, & D. Schirlin, 1989).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving derivatives of (3-Fluorocyclopentyl)methanamine have been synthesized and investigated for their photocytotoxic properties, demonstrating potential applications in cellular imaging and as therapeutic agents in light-based treatments for various diseases, including cancer. These complexes have shown unprecedented photocytotoxicity under red light, highlighting their potential in medical research and therapy (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, & A. Chakravarty, 2014).
Advanced Material Synthesis
The compound and its related structures have been utilized in the synthesis of advanced materials, such as in the preparation of highly optically active α-aryl 3-indolyl-methanamines through rhodium-catalyzed asymmetric arylation. This showcases the compound's role in the development of materials with specific optical properties, which could be valuable in various industrial and research applications (Hong-yu Yang & Ming‐Hua Xu, 2010).
Drug-Protein Interaction Studies
The interaction of tetracycline with proteins, using tryptophan residues as intrinsic fluorophores, provides insights into the structure-function relationship and the mechanism of action of drugs. This research can guide the design of target-oriented drugs, enhancing the development of new therapeutic agents (Uttam Anand, Chandrima Jash, Ravi Kiran Boddepalli, A. Shrivastava, & S. Mukherjee, 2011).
Safety and Hazards
The safety information for “(3-Fluorocyclopentyl)methanamine hydrochloride” indicates that it has the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(3-fluorocyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILACKEWFKWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorocyclopentyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




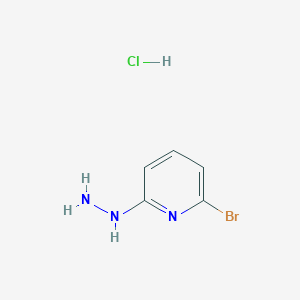
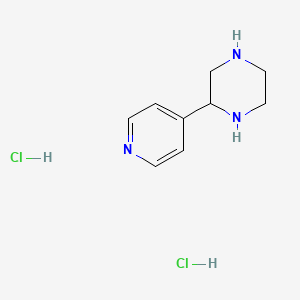
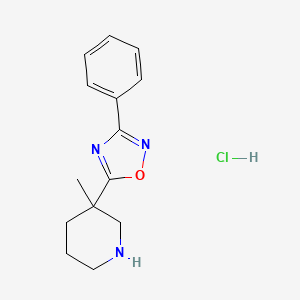
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)
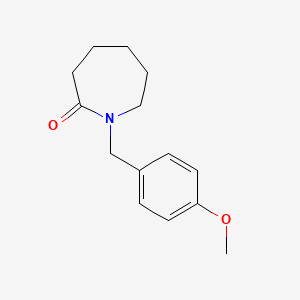
![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)
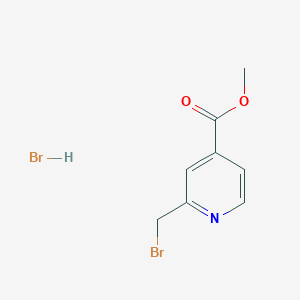
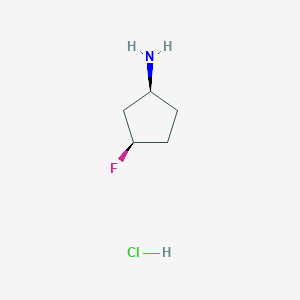
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)
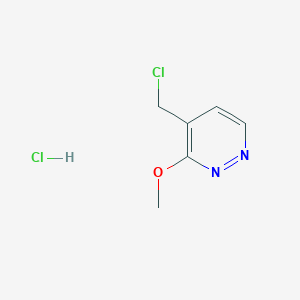

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)
